N-benzyl(1-benzyl-1H-indol-3-yl)methanamine
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Overview
Description
N-benzyl(1-benzyl-1H-indol-3-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . This compound features an indole moiety, which consists of a pyrrole ring fused to benzene, and is further substituted with benzyl groups.
Preparation Methods
The synthesis of N-benzyl(1-benzyl-1H-indol-3-yl)methanamine typically involves the reaction of indole derivatives with benzyl halides under basic conditions. One common method is the alkylation of indole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-benzyl(1-benzyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
N-benzyl(1-benzyl-1H-indol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-benzyl(1-benzyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
N-benzyl(1-benzyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:
- N-benzyl-1-(1H-indol-3-yl)methanamine
- N-benzyl-1-(2,3-dihydro-1H-indol-3-yl)methanamine
- N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications . The unique combination of benzyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H22N2/c1-3-9-19(10-4-1)15-24-16-21-18-25(17-20-11-5-2-6-12-20)23-14-8-7-13-22(21)23/h1-14,18,24H,15-17H2 |
InChI Key |
HKRRTKQXCGUSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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